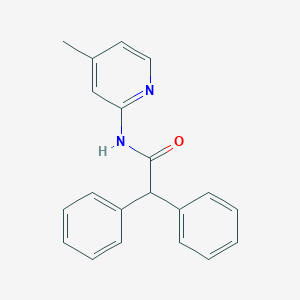
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action.
作用机制
The mechanism of action of MPD is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use as an anti-Alzheimer's agent.
Biochemical and Physiological Effects:
MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
实验室实验的优点和局限性
One of the main advantages of MPD is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. Additionally, MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a useful tool for studying these conditions. However, one of the limitations of MPD is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MPD. One potential direction is the development of new drugs based on its unique mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPD and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of MPD, which will be important for its future use in clinical trials.
合成方法
The synthesis of MPD involves a multistep process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with N,N-dimethylaniline in the presence of triethylamine to form N-(4-methylpyridin-2-yl)-N,N-dimethylaniline, which is further reacted with 2,2-diphenylacetic acid to form MPD.
科学研究应用
MPD is widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MPD has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
属性
产品名称 |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H18N2O/c1-15-12-13-21-18(14-15)22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23) |
InChI 键 |
JEIZWSMHTMPHOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270171.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)


![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)